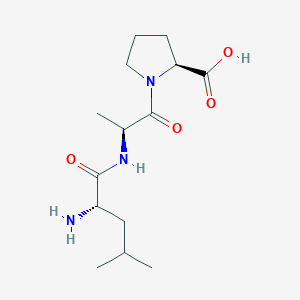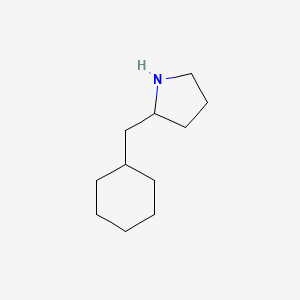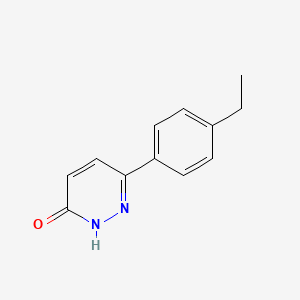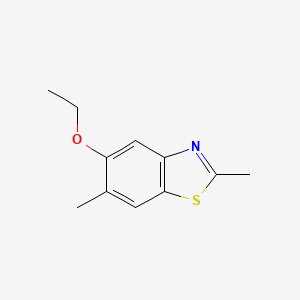
H-Leu-Ala-Pro-OH
Vue d'ensemble
Description
“H-Leu-Ala-Pro-OH” is a tripeptide composed of the amino acids Leucine (Leu), Alanine (Ala), and Proline (Pro). It has a molecular formula of C14H25N3O4 and a molecular weight of 299.37 .
Physical And Chemical Properties Analysis
The predicted boiling point of “H-Leu-Ala-Pro-OH” is 565.7±50.0 °C, and its predicted density is 1.199±0.06 g/cm3 . It should be stored at -15°C .
Applications De Recherche Scientifique
Peptide Synthesis and Separation
- Studies on amino acids and related compounds have shown significant advancements in peptide synthesis. For instance, a research conducted by Izumiya, Muraoka, and Aoyagi (1971) explored the synthesis and separation of various tripeptides including H-Gly-DL-Ala-L-Val-OH and H-Gly-DL-Ala-L-Leu-OH. They developed a method to determine the amounts of diastereomers in H-Gly-Ala-Leu-OH using an amino acid analyzer, highlighting the importance of these peptides in understanding racemization and peptide synthesis (Izumiya, Muraoka, & Aoyagi, 1971).
Conformational Analysis of Peptides
- The tertiary structure of peptides like H-Pro-Leu-Gly-NH2 and its analogs has been extensively studied. Ralston, de Coen, and Walter (1974) conducted conformational energy calculations on these peptides, revealing their compact nature and flexibility. This research aids in understanding the structure-function relationship in peptides (Ralston, de Coen, & Walter, 1974).
High-Resolution Solid-State NMR Measurement and Quantum Chemical Calculation
- The study of the stabilization mechanism of α-helix formation in polypeptides containing L-proline residue was conducted by Souma, Shoji, and Kurosu (2008). They analyzed the secondary structure of synthetic polypeptides, enhancing the understanding of polypeptide structures and interactions (Souma, Shoji, & Kurosu, 2008).
Studies on Coumarinic Acid Cyclic Prodrugs of Opioid Peptides
- Research on the stability of oxymethyl-modified coumarinic acid cyclic prodrugs of opioid peptides, including H-Tyr-Ala-Gly-Phe-Leu-OH, has been conducted by Liederer and Borchardt (2005). This study is crucial for understanding the bioconversion and stability of these prodrugs in various biological media, including human plasma (Liederer & Borchardt, 2005).
Peptide-Drug Conjugates
- The development of thrombin receptor ligands, as explored by Feng, Veber, Connolly, Condra, Tang, and Nutt (1995), highlights the application of peptides like H-Pro-Leu-Gly-NH2 in creating potent drug compounds. This research offers insights into designing effective receptor agonists (Feng, Veber, Connolly, Condra, Tang, & Nutt, 1995).
Propriétés
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O4/c1-8(2)7-10(15)12(18)16-9(3)13(19)17-6-4-5-11(17)14(20)21/h8-11H,4-7,15H2,1-3H3,(H,16,18)(H,20,21)/t9-,10-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGXUIQTEZDVHJ-DCAQKATOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CC(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Leu-Ala-Pro-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 5-[2-(dimethylamino)-1-(2,2,2-trifluoroacetyl)vinyl]-3-phenyl-4-isoxazolecarboxylate](/img/structure/B1352986.png)


![2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol](/img/structure/B1352991.png)









